REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[N:13]=[C:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[S:15][CH:16]=1)=O)C.O.[OH-].[Na+]>C1COCC1>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([C:14]2[S:15][CH:16]=[C:12]([CH2:10][OH:9])[N:13]=2)=[CH:22][CH:21]=1 |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
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0.26 g
|
Type
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reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After the completion of the reaction mixture (TLC monitoring), the reaction mixture was cooled to 0° C.
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Type
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FILTRATION
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Details
|
The resulting solution was filtered through celite bed
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
water (25 mL) was added
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
|
Details
|
The combined organics was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1SC=C(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |